REACTION_CXSMILES
|
[C:1](#[N:5])[CH2:2][C:3]#[N:4].[Cl:6][C:7]1[CH:8]=[C:9]([N:13]=[C:14]=[S:15])[CH:10]=[CH:11][CH:12]=1.[CH3:16]I>CN(C=O)C>[Cl:6][C:7]1[CH:8]=[C:9]([NH:13][C:14](=[C:2]([C:1]#[N:5])[C:3]#[N:4])[S:15][CH3:16])[CH:10]=[CH:11][CH:12]=1
|
Name
|
|
Quantity
|
3.328 g
|
Type
|
reactant
|
Smiles
|
C(CC#N)#N
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
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Name
|
TEA
|
Quantity
|
6.983 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1)N=C=S
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Name
|
|
Quantity
|
3.136 mL
|
Type
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reactant
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Smiles
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CI
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Type
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CUSTOM
|
Details
|
stirred for 5 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
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Details
|
before adding 3-chlorophenylisothiocyante (1 eq., 8.54 mL) dropwise
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Type
|
CUSTOM
|
Details
|
was fully consumed (absent on TLC, 18 hrs)
|
Duration
|
18 h
|
Type
|
ADDITION
|
Details
|
poured into 500 mL ice water
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Type
|
FILTRATION
|
Details
|
filtered
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1)NC(SC)=C(C#N)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |